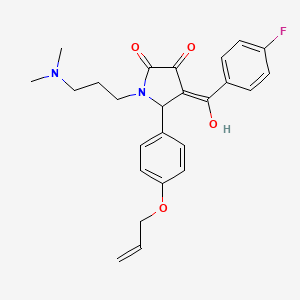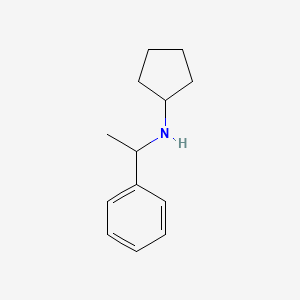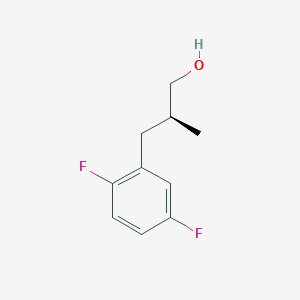
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol, also known as DFMP, is a chiral alcohol compound that has gained significant attention in the field of organic chemistry due to its various applications.
Mécanisme D'action
The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has been reported to have antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is also highly enantioselective, which makes it an ideal chiral building block for the synthesis of pharmaceuticals. However, (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol. One area of interest is the development of new synthetic methods for the production of enantiopure (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol. Another area of interest is the investigation of the mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol and its potential use as a therapeutic agent for various diseases. Additionally, the development of new derivatives of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol with improved biological activity and reduced toxicity is an area of active research.
Conclusion
In conclusion, (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is a chiral alcohol compound that has gained significant attention in the field of organic chemistry due to its various applications. The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chemoenzymatic synthesis. (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has been extensively studied for its potential applications in the pharmaceutical industry, exhibiting various biological activities such as antitumor, anti-inflammatory, and antibacterial properties. (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has several advantages for use in lab experiments, including its availability, enantioselectivity, and ease of handling. However, (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has some limitations, including its low solubility in water and potential toxicity at high doses. Future research on (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol should focus on the development of new synthetic methods, investigation of its mechanism of action, and development of new derivatives with improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chemoenzymatic synthesis. Asymmetric reduction is the most commonly used method, which involves the reduction of 2,5-difluoroacetophenone using a chiral reducing agent such as L-selectride or Lithium aluminum hydride. Enzymatic resolution involves the use of enzymes such as lipases to selectively hydrolyze one enantiomer of racemic (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol. Chemoenzymatic synthesis is a combination of both chemical and enzymatic methods, which involves the use of chiral catalysts and enzymes to achieve a high yield of enantiopure (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol.
Applications De Recherche Scientifique
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has been extensively studied for its potential applications in the pharmaceutical industry. It has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties. (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has also been used as a chiral building block in the synthesis of various pharmaceuticals, such as antifungal agents, anti-HIV drugs, and anti-cancer agents.
Propriétés
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7,13H,4,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFNNDLHQKREF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

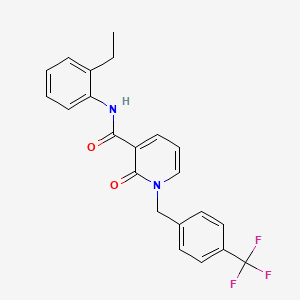
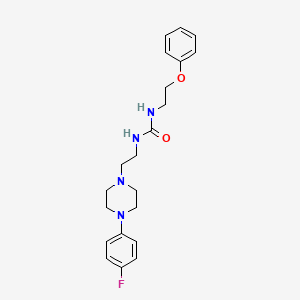
![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)
![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)


![2-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one](/img/structure/B2438637.png)
![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)
